1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
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Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other pyrazole derivatives, it may interact with its targets in a similar manner . This could involve binding to the active site of the target protein and modulating its activity, but this is speculative and requires experimental validation .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving pyrazole derivatives . Without specific target information, it’s difficult to predict which pathways might be affected .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without information on the compound’s targets and mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-14-21(15(2)32(31-14)22-20(25)12-16(13-29-22)24(26,27)28)23(33)30-17-8-10-19(11-9-17)34-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJVBMJTJSNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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